2H-[1,2]oxazolo[4,3-e]benzotriazole
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Overview
Description
2H-[1,2]oxazolo[4,3-e]benzotriazole is a heterocyclic compound that features a fused ring system combining oxazole and benzotriazole moieties
Preparation Methods
The synthesis of 2H-[1,2]oxazolo[4,3-e]benzotriazole typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of o-phenylenediamine derivatives with suitable reagents to form the benzotriazole ring, followed by further functionalization to introduce the oxazole moiety. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
2H-[1,2]oxazolo[4,3-e]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-[1,2]oxazolo[4,3-e]benzotriazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2H-[1,2]oxazolo[4,3-e]benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2H-[1,2]oxazolo[4,3-e]benzotriazole can be compared with other similar compounds, such as:
Benzotriazole: A simpler compound with a similar triazole ring but without the oxazole moiety.
Oxazole: A compound with a similar oxazole ring but without the benzotriazole moiety.
2-(2-Hydroxyphenyl)-2H-benzotriazoles: Compounds that also feature a benzotriazole ring but with different substituents. The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and physical properties compared to its simpler counterparts
Properties
IUPAC Name |
2H-[1,2]oxazolo[4,3-e]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O/c1-2-6-7(9-11-8-6)4-3-12-10-5(1)4/h1-3H,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGNRAFAWDHDFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C3=CON=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20667811 |
Source
|
Record name | 2H-[1,2]Oxazolo[4,3-e]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127687-66-5 |
Source
|
Record name | 2H-[1,2]Oxazolo[4,3-e]benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20667811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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